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Introduction

Tomopenem (formerly CS-023 or RO4908463) is a novel 13-methylcarbapenem antibiotic with
a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2]
Notably, it has demonstrated potent activity against clinically challenging pathogens, including
methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[3][4] Like
other carbapenems, tomopenem's mechanism of action involves the inhibition of bacterial cell
wall synthesis through binding to penicillin-binding proteins (PBPs).[5] This technical guide
provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of
tomopenem, summarizing key data from various studies and detailing the experimental
protocols used in its evaluation.

Pharmacokinetics

The pharmacokinetic profile of tomopenem has been characterized in both animal models and
human subjects, demonstrating properties that distinguish it from other carbapenems, such as
a longer half-life.[2][4]

Human Pharmacokinetics

Studies in healthy human volunteers have shown that tomopenem is well-tolerated. Following
intravenous administration, it exhibits a half-life of approximately 1.7 to 2.23 hours.[6][7] The
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volume of distribution is around 17 liters, and it has low plasma protein binding at 8.9%.[6][8]
Tomopenem is primarily cleared from the body through renal elimination, with about 57-59% of
the drug excreted unchanged in the urine.[6][7]

The pharmacokinetics of tomopenem are significantly influenced by renal function. In subjects
with impaired renal function, the half-life of tomopenem increases, and its clearance
decreases in proportion to the decline in creatinine clearance.[6][9] This necessitates dose
adjustments in patients with moderate to severe renal impairment to avoid drug accumulation.

[6]

Table 1: Pharmacokinetic Parameters of Tomopenem in Humans
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. Moderate Severe
Mild Renal
. Renal Renal

Healthy Impairment . .
Parameter . Impairment Impairment Reference

Subjects (CrCl 50-79

. (CrCI 30-49 (CrCI <30
mL/min) . .
mL/min) mL/min)

Half-life (t2)

1.7 -2.23 - - 7.94 [61[7]
(h)
Clearance

8.1-8.07 5.08 3.06 152 [61[7]
(CL) (L/h)
Volume of
Distribution 17 - - - [6]
(vd) (L)
Plasma
Protein 8.9 - - - [6]1[8]
Binding (%)
Renal
Clearance 4.63 3.68 1.98 0.59 [6]
(CLR) (L/h)
AUCco

-h/mL) for

(o ) 191 304 517 1037 [6]
1500 mg
dose
Cmax Increased by
(ng/mL) for 44% 6]
1500 mg compared to
dose normal

CrCl: Creatinine Clearance; AUC»: Area under the concentration-time curve from time zero to
infinity; Cmax: Maximum plasma concentration.

Animal Pharmacokinetics
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Pharmacokinetic studies in murine models have been crucial for understanding the in vivo
behavior of tomopenem and for designing pharmacodynamic experiments. In mice, the serum
protein binding of tomopenem is approximately 17.4%.[5] The half-life in murine models is
shorter than in humans.[10] For instance, in a murine chronic respiratory tract infection model,
the half-life of tomopenem in serum was 0.197 hours and in the lungs was 0.343 hours.[10]

Table 2: Pharmacokinetic Parameters of Tomopenem in Murine Models

Parameter Serum Lungs Reference
Half-life (t%2) (h) 0.197 0.343 [10]
Protein Binding (%) 17.4 - [5]

% Time above MIC

GTMIO) 16 15 [10][11]

%T>MIC values are for a specific dose and MIC and are context-dependent.

Pharmacodynamics

The primary pharmacodynamic index that correlates with the efficacy of tomopenem, like other
beta-lactam antibiotics, is the percentage of the dosing interval during which the free drug
concentration remains above the minimum inhibitory concentration (%fT>MIC).[2][5]

Studies using a neutropenic murine thigh infection model have demonstrated a strong
correlation between %fT>MIC and the reduction in bacterial counts for both P. aeruginosa and
MRSA.[2][5] For P. aeruginosa, a bacteriostatic effect was achieved at a %fT>MIC of
approximately 29%, a 1-log kill at 39%, and a 2-log kill at 51%.[2] Similar values were observed
for MRSA, with a static effect at 27%, a 1-log kill at 35%, and a 2-log kill at 47%.[2]

In an in vitro pharmacokinetic model simulating human doses, tomopenem demonstrated rapid
bactericidal activity against various strains of S. aureus, including MRSA.[3][7] A bacteriostatic
effect was observed at a %T>MIC of around 8%, while a 4-log drop in viable count required a
%T>MIC of approximately 32%.[3]

Table 3: Pharmacodynamic Targets of Tomopenem
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Required

Organism Model Endpoint Reference
%fT>MIC
) Murine Thigh )

P. aeruginosa ] Static effect 29 [2]
Infection

1-log kill 39 [2]

2-log kill 51 [2]
Murine Thigh )

MRSA ] Static effect 27 2]
Infection

1-log kill 35 [2]

2-log kill 47 [2]
In Vitro PK )

S. aureus Static effect 8 [3]
Model

4-log kill 32 [3]

Mechanism of Action

Tomopenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5]
This is achieved through its high affinity for and subsequent inactivation of essential penicillin-
binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan
synthesis.[5] The binding of tomopenem to these PBPs disrupts the integrity of the bacterial
cell wall, leading to cell lysis and death. A key feature of tomopenem is its high affinity for
PBP2a of MRSA, which is significantly greater than that of imipenem and meropenem,
contributing to its potent anti-MRSA activity.[4]
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Caption: Mechanism of action of Tomopenem.

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination

The MIC of tomopenem against various bacterial isolates is typically determined using the
broth microdilution method according to the guidelines of the Clinical and Laboratory Standards
Institute (CLSI).

e Preparation of Antibiotic Solutions: A stock solution of tomopenem is prepared and serially
diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to
achieve a range of concentrations.

e Inoculum Preparation: Bacterial isolates are grown overnight on an appropriate agar
medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a
0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL. This
suspension is further diluted in CAMHB to a final inoculum density of approximately 5 x 10°
CFU/mL in each well of the microtiter plate.

 Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in
ambient air.

e MIC Reading: The MIC is defined as the lowest concentration of tomopenem that
completely inhibits visible growth of the organism as detected by the unaided eye.
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Caption: Workflow for MIC determination.

Neutropenic Murine Thigh Infection Model

This in vivo model is used to evaluate the efficacy of tomopenem against localized bacterial
infections.

 Induction of Neutropenia: Mice (e.g., ICR strain) are rendered neutropenic by intraperitoneal
injections of cyclophosphamide. A common regimen is 150 mg/kg four days before infection
and 100 mg/kg one day before infection.[12][13]
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« Infection: Mice are anesthetized and then infected via intramuscular injection into the thigh
with a bacterial suspension (e.g., 10° to 107 CFU/thigh of P. aeruginosa or MRSA).[2][5]

o Treatment: Tomopenem treatment is initiated at a specified time post-infection (e.g., 2
hours). The drug is administered subcutaneously or intravenously at various doses and

dosing intervals.

o Efficacy Assessment: At a predetermined endpoint (e.g., 24 hours post-treatment initiation),
mice are euthanized, and the thighs are aseptically removed and homogenized. The number
of viable bacteria (CFU/thigh) is determined by plating serial dilutions of the homogenate
onto appropriate agar media. The efficacy of tomopenem is measured by the reduction in
bacterial counts compared to untreated control animals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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